molecular formula C28H33N3O2 B6011167 N-(1-phenylbutyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide

N-(1-phenylbutyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide

Cat. No. B6011167
M. Wt: 443.6 g/mol
InChI Key: HFOWIUSLNQGQQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-phenylbutyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide, also known as BPN14770, is a small molecule drug that has been developed for the treatment of cognitive disorders such as Alzheimer's disease. BPN14770 is a potent inhibitor of phosphodiesterase-4D (PDE4D), an enzyme that plays a key role in the regulation of cyclic adenosine monophosphate (cAMP) signaling in the brain.

Mechanism of Action

N-(1-phenylbutyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide works by inhibiting PDE4D, an enzyme that breaks down cAMP in the brain. By inhibiting PDE4D, N-(1-phenylbutyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide increases cAMP levels, which in turn activates protein kinase A (PKA) and other downstream signaling pathways that are involved in synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
N-(1-phenylbutyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide has been shown to have a number of biochemical and physiological effects in the brain. In addition to increasing cAMP levels, N-(1-phenylbutyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is critical for the growth and survival of neurons. N-(1-phenylbutyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide has also been shown to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(1-phenylbutyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide is its specificity for PDE4D, which reduces the risk of off-target effects. N-(1-phenylbutyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide has also been shown to have good oral bioavailability and to cross the blood-brain barrier, which makes it a promising candidate for the treatment of cognitive disorders. One limitation of N-(1-phenylbutyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide is its relatively short half-life, which may require frequent dosing in clinical settings.

Future Directions

There are several future directions for the development of N-(1-phenylbutyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide and related compounds. One area of research is the optimization of the pharmacokinetic properties of N-(1-phenylbutyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide, such as its half-life and bioavailability. Another area of research is the identification of biomarkers that can be used to monitor the efficacy of N-(1-phenylbutyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide in clinical trials. Finally, there is a need for further studies to investigate the long-term safety and efficacy of N-(1-phenylbutyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide in humans.

Synthesis Methods

The synthesis of N-(1-phenylbutyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide involves several steps, including the coupling of 4-amino-N-(1-phenylbutyl)benzamide with 1-(2-pyridinylmethyl)-4-piperidinol, followed by the formation of the piperidinyl ether and the final coupling with 4-nitrophenyl chloroformate. The final product is then purified using column chromatography.

Scientific Research Applications

N-(1-phenylbutyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide has been extensively studied in preclinical models of cognitive impairment and has shown promising results in improving cognitive function. In a study conducted on aged rats, N-(1-phenylbutyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide was found to improve memory and learning by increasing cAMP signaling in the brain. N-(1-phenylbutyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide has also been shown to reduce inflammation and oxidative stress, which are known to contribute to the development of cognitive impairment.

properties

IUPAC Name

N-(1-phenylbutyl)-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33N3O2/c1-2-8-27(22-9-4-3-5-10-22)30-28(32)23-12-14-25(15-13-23)33-26-16-19-31(20-17-26)21-24-11-6-7-18-29-24/h3-7,9-15,18,26-27H,2,8,16-17,19-21H2,1H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFOWIUSLNQGQQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)OC3CCN(CC3)CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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